N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
CAS No.: 87864-08-2
Cat. No.: VC21058968
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87864-08-2 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) |
| Standard InChI Key | KDFVIAUORAJGAK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Introduction
Chemical Identity and Structure
Basic Information
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (CAS No. 87864-08-2) is an organic compound with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . This compound is also known by several synonyms, including Desbutyl dibucaine, Cinchocaine impurity, and Dibucaine Impurity C .
Structural Features
The compound's structure consists of a quinoline moiety substituted with a hydroxy group at position 2 and a carboxamide group at position 4. The carboxamide is linked to a diethylaminoethyl chain, creating the complete structure . The presence of these functional groups contributes significantly to its chemical reactivity and potential applications.
Identifiers and Properties
The compound is characterized by specific identifiers that allow for its precise identification in chemical databases and research literature, as presented in Table 1.
Table 1: Chemical Identifiers and Properties of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
| Property | Value |
|---|---|
| CAS Number | 87864-08-2 |
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| FDA UNII | ZBC2FPN6SD |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Chemical Synthesis and Production
Synthetic Routes
The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves multiple steps:
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Formation of the quinoline core, often through the Skraup synthesis or related methods
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Introduction of the hydroxy group at position 2 through hydroxylation reactions
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Carboxylation at position 4 to form the carboxylic acid intermediate
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Amidation reaction to attach the diethylaminoethyl chain to the carboxylic acid group
Industrial Production Methods
Industrial production of this compound may employ continuous stirred-tank reactors (CSTR) or batch reactors to optimize yield and purity. Purification techniques such as crystallization, distillation, and chromatography are commonly applied to isolate the final product with high purity levels.
Alternative Synthesis Methods
A specific synthetic method for related quinoline-4-carboxamides has been documented in research literature, providing insight into potential synthesis routes for this compound :
General Procedure for Preparation of 2-(p-Tolyl)quinoline-4-carboxamides:
To a solution of the corresponding carboxylic acid (0.5 mmol) in DMF (3 mL), diisopropylethylamine (0.07 mL, 0.75 mmol) is added, followed by EDC (144 mg, 0.75 mmol) and HOBt (101 mg, 0.75 mmol). After 5 minutes, the appropriate amine (1 mmol) is added, followed by additional DMF (2 mL). The reaction mixture is stirred at room temperature overnight, then diluted with water and brine before extraction with ethyl acetate .
Chemical Reactivity and Properties
Functional Group Reactivity
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide contains several reactive functional groups that can participate in various chemical reactions:
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The hydroxyl group at position 2 can undergo oxidation, esterification, and etherification reactions
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The carboxamide group can participate in hydrolysis to form carboxylic acids or reduction to form amines
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The diethylaminoethyl chain contains a tertiary amine that can act as a base or nucleophile in reactions
Biological Activity and Mechanisms
Pharmacological Profile
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is notable for its structural similarity to dibucaine, a known local anesthetic. This relationship suggests potential anesthetic properties, which may be mediated through similar mechanisms of action. The compound's biological activity is primarily attributed to its interaction with neuronal sodium channels.
Mechanism of Action
The reported mechanism of action involves:
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Targeting neuronal sodium channels
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Causing a reversible blockade of open channels
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Inhibiting neuronal action potentials, leading to analgesic effects
This mechanism is consistent with the known actions of local anesthetics like dibucaine, which block the propagation of action potentials in nerve fibers.
Structure-Activity Relationships
The specific functional groups within N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide contribute to its biological activity. The quinoline core is known for its ability to intercalate with DNA and interact with various biological targets. The diethylaminoethyl chain likely influences the compound's distribution and cellular penetration, while the hydroxyl and carboxamide groups may participate in hydrogen bonding interactions with biological targets.
Applications in Research and Development
Pharmaceutical Applications
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide has significant applications in pharmaceutical research, particularly in the development of drugs targeting the central nervous system. Its relationship to dibucaine highlights its potential relevance in anesthetic research and development.
Research Tool in Biological Studies
The compound serves as a valuable tool in enzyme inhibition studies and receptor binding assays. Its structural features make it suitable for investigating various biological pathways, especially those related to central nervous system functions.
Synthetic Intermediate
In addition to its direct applications, N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide functions as an intermediate in the synthesis of more complex compounds with potential pharmacological activity. Its versatile structure allows for further modification to develop compounds with tailored properties.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, as outlined in Table 2.
Table 2: Comparison of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide with Related Compounds
| Compound | Structural Relationship | Distinctive Features |
|---|---|---|
| Dibucaine | Parent compound | Contains an additional butoxy group |
| N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide | Analogue | Contains methoxy instead of hydroxyl group; thioamide instead of amide |
| 2-Hydroxyquinoline-4-carboxamide | Related structure | Lacks the diethylaminoethyl chain |
| N-[2-(Dimethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide | Analogue | Contains dimethylaminoethyl instead of diethylaminoethyl chain |
Structure-Activity Relationships in Quinoline Derivatives
Research on related quinoline derivatives provides insight into the structure-activity relationships relevant to N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide. For instance, a study on quinoline-4-carboxamides revealed that modifications at specific positions on the quinoline ring can enhance antiviral activity against enteroviruses, highlighting the potential for structural optimization in this class of compounds .
Current Research and Future Prospects
Recent Advances
Recent research has expanded our understanding of quinoline derivatives and their potential applications. A notable example is the development of quinoline-4-carboxamide derivatives with novel mechanisms of action for antimalarial chemotherapy, as reported in the Journal of Medicinal Chemistry . While this research focused on different substitution patterns, it demonstrates the ongoing interest in quinoline-based compounds for therapeutic applications.
Research Challenges and Opportunities
Despite the promising attributes of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, several challenges remain in fully understanding and exploiting its potential:
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Limited data on pharmacokinetic properties
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Incomplete characterization of its interaction with specific biological targets
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Need for optimization of synthesis methods for scalable production
These challenges represent opportunities for future research to enhance our understanding of this compound and its applications.
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